3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride
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Overview
Description
3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride is a chemical compound with the molecular formula C4H9FN2O2S·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride typically involves the reaction of 3-aminopyrrolidine with sulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide group.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to their inhibition. This interaction disrupts the normal function of the enzyme, which can be exploited for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopyrrolidine-1-sulfonyl chloride
- 3-Aminopyrrolidine-1-sulfonyl bromide
- 3-Aminopyrrolidine-1-sulfonyl iodide
Uniqueness
3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and stability compared to other sulfonyl halides. The fluoride group is less reactive than chloride, bromide, or iodide, making it more suitable for certain applications where controlled reactivity is desired.
Properties
IUPAC Name |
3-aminopyrrolidine-1-sulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FN2O2S.ClH/c5-10(8,9)7-2-1-4(6)3-7;/h4H,1-3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJMJELJISJFOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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